

storage conditions for (3S,5S)-atorvastatin sodium salt

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (3s,5s)-atorvastatin sodium salt

CAS No.: 1428118-38-0

Cat. No.: S005386

[Get Quote](#)

Application Notes: (3S,5S)-Atorvastatin Sodium Salt

1. Chemical Profile and Storage Conditions (3S,5S)-Atorvastatin sodium salt (CAS 1428118-38-0) is a defined enantiomer of atorvastatin. It is characterized as a **hygroscopic, crystalline solid** [1]. Its storage conditions and solubility are critical for maintaining stability in a research setting.

- **Storage Temperature:** The material must be stored frozen at **-20°C** [1] [2]. One Safety Data Sheet further specifies that the powder is stable for 3 years at -20°C and for 2 years at 4°C [2].
- **Handling:** Containers must be kept **tightly sealed** to protect the material from moisture, given its hygroscopic nature [1] [2].
- **Solubility:** This compound is soluble in various solvents commonly used in research. The following table summarizes the solubility data for your experimental planning [1] [3]:

Table 1: Solubility Profile of (3S,5S)-Atorvastatin Sodium Salt

Solvent	Solubility
Dimethyl Formamide (DMF)	25 mg/mL
Dimethyl Sulfoxide (DMSO)	15 mg/mL
Ethanol	0.5 mg/mL

Solvent	Solubility
DMF:PBS (pH 7.2) (1:9)	0.1 mg/mL

2. Biological Activity and Research Applications (3S,5S)-Atorvastatin is the **pharmacologically inactive enantiomer** of the cholesterol-lowering drug atorvastatin. While it shows "little or no inhibitory activity" against its primary target, HMG-CoA reductase, it has been identified as a relevant tool compound in other research areas [1] [4] [3].

- **Primary Research Use:** Its main application is as a **selective activator of the pregnane X receptor (PXR)**, a nuclear receptor that regulates the expression of drug-metabolizing enzymes such as cytochrome P450 (CYP) [4].
- **Key Experimental Finding:** Studies in primary human hepatocytes demonstrate that (3S,5S)-Atorvastatin can increase the mRNA content of **CYP2B and CYP3A** with a potency equal to the active atorvastatin enantiomers. One study reported an EC₅₀ of 12.4 μM for PXR activation in a luciferase reporter assay [4].
- **Role in Experimental Design:** Due to its specific biological activity, (3S,5S)-Atorvastatin is critically important as a **negative control** in experiments designed to dissect the lipid-lowering effects of atorvastatin (via HMG-CoA reductase inhibition) from its PXR-mediated effects on drug metabolism [1] [4].

Experimental Protocols

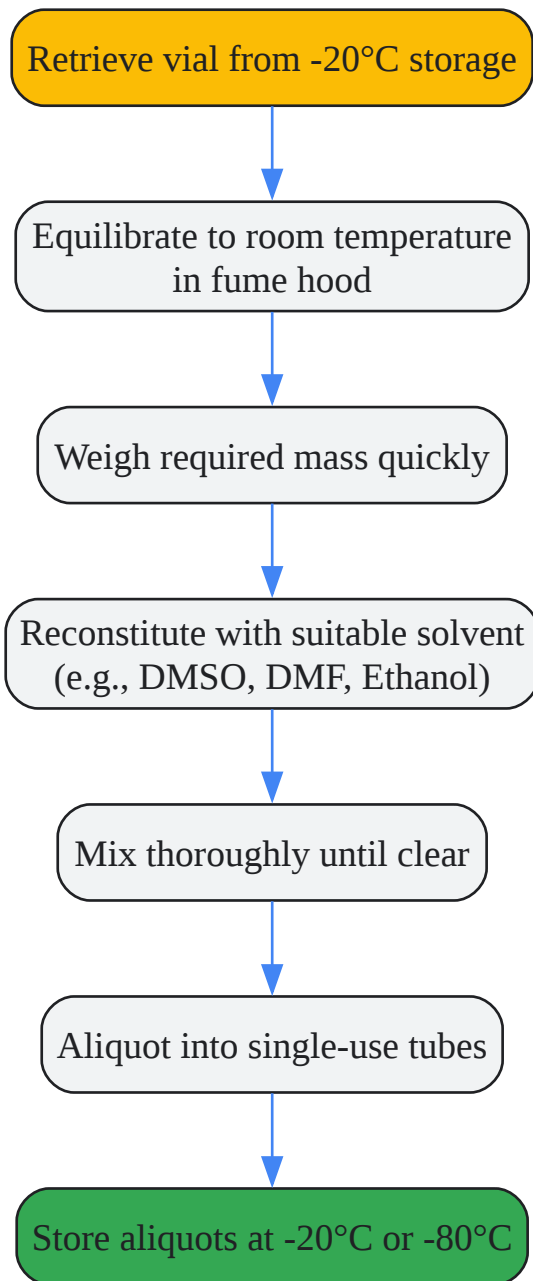
Protocol 1: Safe Handling and Reconstitution

This protocol outlines the standard procedure for handling and preparing stock solutions of **(3S,5S)-Atorvastatin sodium salt**.

- **Safety Precautions:** Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhaling dust and avoid contact with skin and eyes [2].
- **Materials:**
 - Vial of **(3S,5S)-Atorvastatin sodium salt** powder
 - Appropriate solvent (e.g., DMSO, DMF, Ethanol)
 - Pre-chilled microcentrifuge tubes
 - Pipettes and sterile tips
 - Safety goggles, gloves, lab coat
- **Procedure:**

- **Equilibration:** Remove the compound from the -20°C freezer and allow the vial to equilibrate to room temperature inside a fume hood before opening. This prevents condensation of moisture into the hygroscopic powder.
- **Weighing:** Briefly open the vial and quickly weigh the required mass of powder.
- **Reconstitution:** Transfer the powder to a clean microcentrifuge tube. Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10-50 mM in DMSO).
- **Mixing:** Vortex or pipette mix thoroughly until the solution is clear and all material has dissolved.
- **Aliquoting:** For long-term stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- **Storage:** Store aliquots at -20°C or -80°C . The Safety Data Sheet recommends storage at -80°C for 6 months and -20°C for 1 month for solutions [2].

The workflow for proper storage and handling is summarized in the following diagram:



[Click to download full resolution via product page](#)

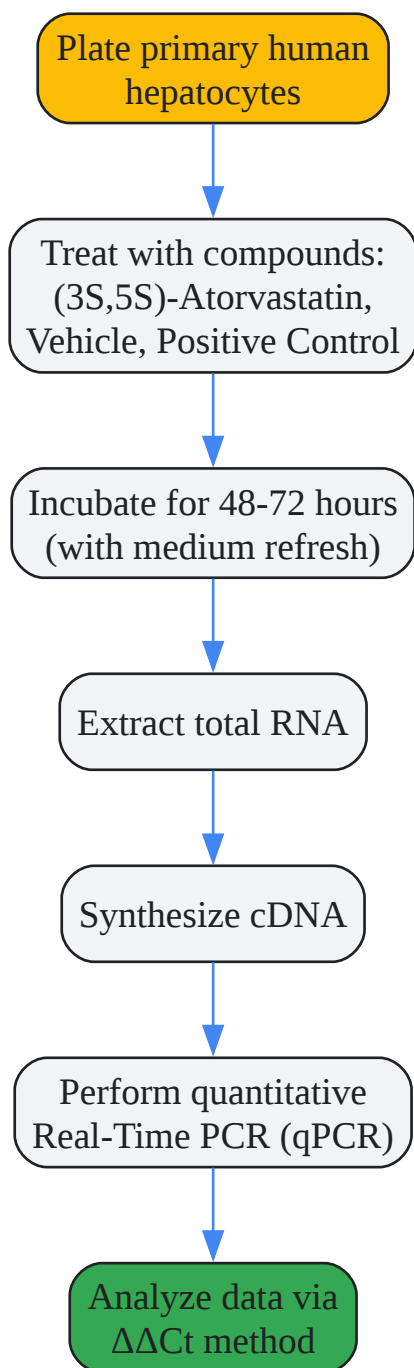
Protocol 2: Assessing CYP Induction in Human Hepatocytes

This protocol is adapted from published research using (3S,5S)-Atorvastatin to study PXR-mediated induction of cytochrome P450 enzymes [4].

- **Objective:** To evaluate the induction of CYP2B and CYP3A mRNA expression in primary cultured human hepatocytes.
- **Materials:**

- Primary human hepatocytes (e.g., plated in collagen-coated dishes)
- Hepatocyte maintenance medium (Williams' Medium E with supplements)
- **(3S,5S)-Atorvastatin sodium salt** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- Positive control (e.g., known PXR agonist like rifampicin)
- RNA isolation kit
- cDNA synthesis kit
- Real-time PCR system and reagents
- TaqMan probes or primers for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH)
- **Procedure:**
 - **Cell Treatment:** Culture primary human hepatocytes according to established protocols. After 2-3 days of plating, treat the cells with (3S,5S)-Atorvastatin at various concentrations (e.g., 1-100 μ M). Include a vehicle control (DMSO at the same dilution) and a positive control. Refresh the medium with the compounds every 24 hours for 48-72 hours.
 - **RNA Isolation:** After the treatment period, lyse the cells and extract total RNA using a commercial kit. Measure RNA concentration and ensure integrity.
 - **cDNA Synthesis:** Synthesize first-strand cDNA from equal amounts of total RNA (e.g., 1 μ g) using a reverse transcription kit.
 - **Quantitative PCR (qPCR):** Perform real-time PCR using gene-specific probes for CYP2B6 and CYP3A4. Normalize the expression of the target genes to the housekeeping gene.
 - **Data Analysis:** Calculate the fold-change in mRNA expression in treated samples compared to the vehicle control using the $\Delta\Delta$ Ct method.

The experimental workflow for this protocol is outlined below:



[Click to download full resolution via product page](#)

Reference Summary

The information in these notes is synthesized from chemical, supplier, and research data.

- **ChemicalBook Data** - Provides fundamental chemical identifiers, supplier information, pricing, and critical storage and solubility data for **(3S,5S)-Atorvastatin sodium salt** [1].
- **Chemsrc Database** - Details the biological activity of the compound, specifically its role as an inactive HMG-CoA reductase enantiomer and its ability to activate the pregnane X receptor (PXR) and induce CYP enzymes [4].
- **AbMole MSDS** - Offers essential safety information and, crucially, specific storage stability timelines for both powder and solution forms of the compound [2].
- **Biomol Product Information** - Confirms the compound's lack of HMG-CoA reductase inhibitory activity and provides supplementary solubility and identifier information [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. (3S,5S)-Atorvastatin (sodium salt) | 1428118-38-0 [chemicalbook.com]
2. Material Safety Data Sheet of (3S,5S)-Atorvastatin sodium ... [abmole.com]
3. biomol.com/products/chemicals/biochemicals/ 3 - s - 5 ... s atorvastatin [biomol.com]
4. (3 , S)- 5 | CAS#:501121-34-2 | Chemsrc S Atorvastatin [chemsrc.com]

To cite this document: Smolecule. [storage conditions for (3S,5S)-atorvastatin sodium salt].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b005386#storage-conditions-for-3s-5s-atorvastatin-sodium-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com